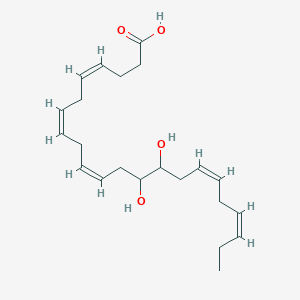

(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid

描述

13-DiHDPA is a metabolite of docosahexaenoic acid (DHA; ) that is produced via oxidation by cytochrome P450 epoxygenases. Epoxygenase metabolites of DHA, including 13-DiHDPA, are reported to inhibit angiogenesis, tumor growth, and metastasis.

作用机制

Target of Action

13,14-DiHDPE, also known as (4Z,7Z,10Z,16Z,19Z)-13,14-Dihydroxydocosa-4,7,10,16,19-pentaenoic acid, is a metabolite of docosahexaenoic acid (DHA). It is produced via oxidation by cytochrome P450 epoxygenases . These enzymes are the primary targets of 13,14-DiHDPE and play a crucial role in its mechanism of action.

Mode of Action

The interaction of 13,14-DiHDPE with cytochrome P450 epoxygenases results in the production of epoxygenase metabolites of DHA . These metabolites, including 13,14-DiHDPE, have been reported to inhibit angiogenesis, tumor growth, and metastasis .

Biochemical Pathways

The biochemical pathway involved in the action of 13,14-DiHDPE is the cytochrome P450 pathway . This pathway is responsible for the oxidation of DHA, leading to the production of 13,14-DiHDPE. The metabolites produced via this pathway have significant effects on various biological processes, including angiogenesis, tumor growth, and metastasis .

Pharmacokinetics

It is known that 13,14-dihdpe is a metabolite of dha and is produced via oxidation by cytochrome p450 epoxygenases .

Result of Action

The action of 13,14-DiHDPE results in the inhibition of angiogenesis, tumor growth, and metastasis . This is achieved through the production of epoxygenase metabolites of DHA, which have significant effects on these biological processes .

生化分析

Biochemical Properties

13,14-DiHDPE interacts with various enzymes, proteins, and other biomolecules. It is produced via the metabolic pathways of DHA involving P450 (CYP) enzymes . Epoxygenase metabolites of DHA, including 13,14-DiHDPE, are reported to inhibit angiogenesis, tumor growth, and metastasis .

Cellular Effects

The effects of 13,14-DiHDPE on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 13,14-DiHDPE involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 13,14-DiHDPE change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 13,14-DiHDPE vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

13,14-DiHDPE is involved in the metabolic pathways of DHA, including interactions with P450 (CYP) enzymes It could also have effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 13,14-DiHDPE within cells and tissues involve various transporters or binding proteins It may also have effects on its localization or accumulation

生物活性

(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid (DiHDPA) is a polyunsaturated fatty acid that belongs to the docosapentaenoic acid (DPA) family. This compound is of significant interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of DiHDPA, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- CAS Number : 1345275-24-2

- Structure : DiHDPA features multiple double bonds in a long-chain fatty acid structure, characteristic of polyunsaturated fatty acids.

Metabolic Pathways

DiHDPA is primarily derived from the metabolism of docosahexaenoic acid (DHA) through enzymatic actions involving cytochrome P450 enzymes and other metabolic pathways. It has been shown to participate in the formation of specialized pro-resolving mediators (SPMs), which are crucial in resolving inflammation and promoting tissue repair.

Key Metabolites

- Resolvins : DiHDPA can be converted into resolvins, which play critical roles in anti-inflammatory processes.

- Protectins : These metabolites are involved in neuroprotection and inflammation resolution.

Anti-inflammatory Effects

Research indicates that DiHDPA exhibits significant anti-inflammatory properties. It modulates various signaling pathways that contribute to inflammation resolution:

- Inhibition of Pro-inflammatory Cytokines : DiHDPA reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

- Promotion of Anti-inflammatory Cytokines : It enhances the production of IL-10, an important anti-inflammatory cytokine.

Case Studies

- Cardiovascular Health : A study demonstrated that supplementation with DPA-rich oils led to reduced markers of inflammation and improved endothelial function in patients with cardiovascular disease.

- Neuroprotective Effects : In animal models of neuroinflammation, DiHDPA administration resulted in decreased neuronal damage and improved cognitive function.

Tables Summarizing Research Findings

| Study | Subject | Findings |

|---|---|---|

| Study A | Human subjects with cardiovascular issues | Decreased IL-6 levels after 12 weeks of supplementation with DPA-rich oil. |

| Study B | Mouse model of Alzheimer's disease | Improved memory retention and reduced amyloid plaque formation with DiHDPA treatment. |

DiHDPA's biological activities are mediated through several mechanisms:

- Nuclear Receptor Activation : It activates peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in lipid metabolism and inflammation.

- Interaction with Immune Cells : DiHDPA modulates the activity of macrophages and T cells, promoting a shift from pro-inflammatory to anti-inflammatory phenotypes.

科学研究应用

Cancer Research

Inhibition of Cancer Cell Growth

DHDP has demonstrated potent anti-cancer properties. Research indicates that it inhibits the growth of various cancer cell lines and induces apoptosis (programmed cell death). For instance, a study found that DHDP significantly reduced the viability of breast cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Mechanisms of Action

- Apoptosis Induction : DHDP activates caspases, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest in the cell cycle, preventing cancer cell proliferation.

Anti-inflammatory Properties

Role in Inflammation

DHDP exhibits anti-inflammatory effects by modulating inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are critical in inflammatory responses .

Clinical Implications

- Treatment of Inflammatory Diseases : Given its ability to inhibit inflammatory mediators, DHDP is being researched for potential therapeutic applications in conditions such as arthritis and colitis.

- Resolvin-like Effects : DHDP has been identified as a precursor for specialized pro-resolving mediators (SPMs), which play a crucial role in resolving inflammation .

Metabolic Disorders

Impact on Lipid Metabolism

Research suggests that DHDP may influence lipid metabolism positively. It has been linked to improved lipid profiles in animal models of metabolic syndrome, suggesting potential benefits for conditions like obesity and type 2 diabetes .

Data Table: Summary of Applications

| Application Area | Mechanism/Effect | References |

|---|---|---|

| Cancer Research | Inhibits cell growth; induces apoptosis | |

| Anti-inflammatory | Reduces cytokine production | |

| Metabolic Disorders | Improves lipid profiles |

Case Studies

-

Breast Cancer Study

- Objective : Evaluate the anti-cancer effects of DHDP on breast cancer cells.

- Findings : DHDP treatment led to a significant decrease in cell viability and increased apoptosis markers.

-

Inflammation Model

- Objective : Assess the anti-inflammatory effects of DHDP in an animal model of colitis.

- Findings : Animals treated with DHDP showed reduced levels of inflammatory markers compared to controls.

-

Metabolic Syndrome Research

- Objective : Investigate the effects of DHDP on lipid metabolism.

- Findings : DHDP administration resulted in lower triglyceride levels and improved insulin sensitivity in obese mice.

属性

IUPAC Name |

(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINXWSBRRJSWHL-UQZHZJRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。